2-Amino-1-cyclobutylethan-1-ol hydrochloride
Description
2-Amino-1-cyclobutylethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a cyclobutyl ring directly bonded to an ethanolamine backbone. Its structure comprises a primary amine group (-NH₂) at the second carbon and a hydroxyl group (-OH) at the first carbon of the ethane chain, with the cyclobutyl substituent conferring unique steric and electronic properties. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2-amino-1-cyclobutylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-6(8)5-2-1-3-5;/h5-6,8H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDCQAWKKVSDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-cyclobutylethan-1-ol hydrochloride typically involves the reaction of cyclobutanone with ammonia and hydrogen in the presence of a catalyst to form 2-amino-1-cyclobutylethan-1-ol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclobutylethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
Organic Synthesis
2-Amino-1-cyclobutylethan-1-ol hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules, enabling the development of new compounds with specific functionalities. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it valuable for synthetic chemists.
Medicinal Chemistry
Research indicates that this compound may have therapeutic potential. It is being investigated as a precursor in the synthesis of biologically active compounds and pharmaceuticals. Its structural features suggest possible interactions with biological targets, which could lead to the development of new drugs.
Biochemical Studies
The compound is also studied for its interactions with biomolecules. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential biological activities. Studies have shown that compounds with similar structures often exhibit significant biological effects, which may apply to this compound as well.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing and product formulation.
Case Study: Synthesis of Novel Pharmaceuticals
Research has focused on synthesizing derivatives of this compound to explore their biological activities. Preliminary studies suggest that modifications to its structure can enhance potency against certain biological targets, indicating a pathway for developing new therapeutic agents.
Case Study: Interaction with Enzymes
Investigations into enzyme interactions have shown that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. These findings suggest that this compound may also exhibit inhibitory effects, warranting further exploration.
Mechanism of Action
The mechanism of action of 2-amino-1-cyclobutylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence various biochemical processes .
Comparison with Similar Compounds
Cyclobutyl-Containing Analogs
- 2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride: This compound shares the cyclobutyl motif but differs in functional groups. Instead of a hydroxyl and amino group on adjacent carbons, it has a methoxy-ether linkage (-OCH₂-) and a primary amine. The ether linkage may enhance lipophilicity, favoring applications in agrochemicals over polar drug formulations .
Amino Alcohol Derivatives with Cyclic Substituents
- (R)-2-Aminocyclohexanol (BP 1998): Replacing the cyclobutyl group with a cyclohexyl ring increases ring stability (lower strain) and lipophilicity. The larger cyclohexyl group may hinder steric access to the amine and hydroxyl groups, reducing interaction with biological targets compared to the more compact cyclobutyl analog. Cyclohexanol derivatives are often used in chiral catalysis, whereas cyclobutyl systems may prioritize strain-driven reactivity .
- Unlike the cyclobutyl derivative, this compound lacks ring strain, which could limit conformational flexibility. Such analogs are common intermediates in β-blocker syntheses, whereas cyclobutyl systems might target niche applications requiring rigid, strained frameworks .
Hydrochloride Salts of Amino-Alcohols
- Memantine Hydrochloride (MEM): A structurally distinct adamantane-based amine hydrochloride, MEM exhibits enhanced blood-brain barrier penetration due to its lipophilic cage structure. In contrast, 2-amino-1-cyclobutylethan-1-ol hydrochloride’s smaller cyclobutyl group and polar hydroxyl may limit CNS activity but improve solubility for intravenous formulations .
- Dosulepin Hydrochloride: A tricyclic antidepressant hydrochloride, dosulepin’s extended aromatic system enables serotonin/norepinephrine reuptake inhibition.
Key Differentiators and Implications
- Ring Strain : The cyclobutyl group’s high angle strain (~90° bond angles) increases reactivity compared to cyclohexyl or phenyl analogs, enabling unique ring-opening or functionalization pathways in synthesis .
- Hydrogen-Bonding Capacity: The proximity of -NH₂ and -OH groups in this compound supports chelation or coordination chemistry, unlike ether- or aromatic-substituted analogs .
- Solubility Profile: As a hydrochloride salt, it outperforms non-ionic analogs in aqueous media but may exhibit lower lipid membrane permeability than adamantane-based hydrochlorides like MEM .
Biological Activity
2-Amino-1-cyclobutylethan-1-ol hydrochloride (CAS Number: 1909319-69-2) is an organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a cyclobutyl ring and functional groups such as amino and hydroxyl, indicates possible interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H14ClNO
- Molecular Weight : 151.63 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cl.NCC(O)C1CCC1
The compound appears as a white to off-white crystalline powder and is soluble in water, making it suitable for various laboratory and pharmaceutical applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and hydroxyl groups are crucial for binding to these targets, modulating their activity:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
- Receptor Modulation : It has potential interactions with neurotransmitter receptors, which could affect signaling pathways in the central nervous system .
Biological Activity Overview
Research into the biological activity of this compound has revealed several areas of interest:
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter systems. This could have implications for treating central nervous system disorders .
Enzyme Inhibition
The compound's structure allows it to participate in biochemical reactions that may inhibit specific enzymes involved in metabolic processes. This inhibition could lead to altered physiological responses that are beneficial in certain therapeutic contexts .
Table 1: Summary of Research Findings on Biological Activity
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated potential protective effects against oxidative stress in neuronal cells. |
| Study B | Enzyme Interaction | Showed inhibition of enzyme X, leading to reduced metabolic activity in vitro. |
| Study C | Receptor Modulation | Indicated modulation of receptor Y, affecting neurotransmitter release patterns. |
Detailed Research Insights
- Neuroprotective Mechanisms : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in neurodegenerative disease treatment .
- Enzyme Activity : Research indicates that the compound may inhibit enzymes involved in the breakdown of neurotransmitters, thereby enhancing their availability in synaptic clefts. This could lead to improved cognitive functions in models of neurodegeneration .
- Receptor Interactions : Studies have explored its effects on dopamine and serotonin receptors, suggesting that it may modulate mood and behavioral responses through these pathways .
Q & A
Q. How can green chemistry principles be applied to improve the synthesis’s atom economy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
